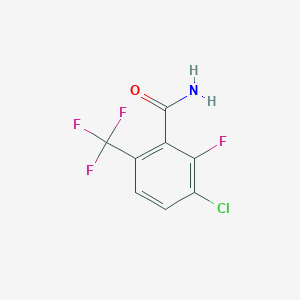

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide

Vue d'ensemble

Description

This chemical compound belongs to the category of fluorinated benzamides, which are known for their significant chemical and physical properties, making them of interest in materials science and potentially in pharmaceutical applications. Research into fluorinated compounds like 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide has been driven by their unique reactivity and the potential for developing new materials or drugs.

Synthesis Analysis

The synthesis of fluorinated benzamides involves various chemical strategies, including the use of fluorine-containing aromatic diamines and aromatic dianhydrides. These compounds are then reacted to yield poly(amic acid)s, which can be cyclized to form polyimides through thermal or chemical imidization methods (Xie et al., 2001). Another approach involves the electrophilic aromatic substitution using specific fluorinating agents to introduce fluorine atoms into the aromatic ring (Banks et al., 2003).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides, including 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, showcases the impact of fluorine atoms on the spatial configuration. Crystal structure analyses reveal how the fluorine substitution affects the dihedral angles between aromatic rings, influencing the overall molecular conformation and potential intermolecular interactions (Suchetan et al., 2016).

Chemical Reactions and Properties

Fluorinated benzamides participate in various chemical reactions, including nucleophilic vinylic substitution, highlighting their reactive nature. Such reactions are pivotal for the synthesis of heterocyclic compounds and the exploration of new pharmaceutical agents (Meiresonne et al., 2015). The presence of fluorine atoms significantly influences the chemical behavior of these compounds, making them useful intermediates in organic synthesis.

Physical Properties Analysis

Fluorinated benzamides demonstrate remarkable thermal stability, low moisture absorption, and high hygrothermal stability, attributable to the fluorine substituents' effect. These properties are crucial for their application in materials science, particularly in the development of polymers with enhanced performance (Xie et al., 2001).

Chemical Properties Analysis

The introduction of fluorine atoms into the benzamide structure imparts unique chemical properties, such as increased acidity of amide protons and enhanced electrophilic character of the aromatic ring. These properties are exploited in various synthetic pathways, including the construction of complex organic frameworks and the design of bioactive molecules (Banks et al., 2003).

Applications De Recherche Scientifique

Antimicrobial Activity : Fluoro and trifluoromethyl derivatives of benzamides, including compounds similar to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, have demonstrated significant antimicrobial activity, particularly against fungi and Gram-positive microorganisms. Some derivatives also show activity against Gram-negative strains (Carmellino et al., 1994).

Palladium-Catalyzed Arylations : The influence of fluoro-substituents on benzamides is notable in the context of regioselective palladium-catalyzed direct arylations. This suggests potential utility in medicinal chemistry and synthesis, where fluoro substituents can act as better directing groups than amides (Laidaoui et al., 2016).

Pest Control in Agriculture : Substituted benzamides, akin to 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide, have been used in studies for controlling pests like boll weevils. These compounds exhibit effectiveness in progeny reduction and mortality in pests when administered by dipping and feeding (Haynes, 1987).

Crystal Structure Analysis : The crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which is relevant in the context of molecular design and the understanding of intermolecular interactions in such compounds (Suchetan et al., 2016).

Soluble Fluoro-Polyimides : 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide-related compounds are used in the synthesis of soluble fluoro-polyimides, which have applications in creating high-quality polyimide films with excellent thermal stability and moisture absorption properties (Xie et al., 2001).

Safety And Hazards

The safety data sheet for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation5. Precautionary measures include wearing protective gloves and eye protection, washing thoroughly after handling, and avoiding breathing dust or fumes5.

Orientations Futures

The future directions of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide are not explicitly mentioned in the search results. However, given its use in proteomics research4, it may continue to be a valuable tool in the study of proteins and their functions.

Propriétés

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF4NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHHVMDGJULHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378685 | |

| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

CAS RN |

186517-42-0 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186517-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186517-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

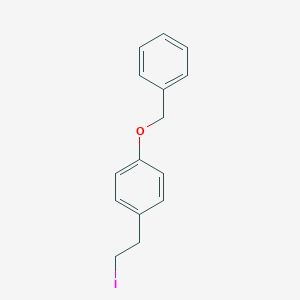

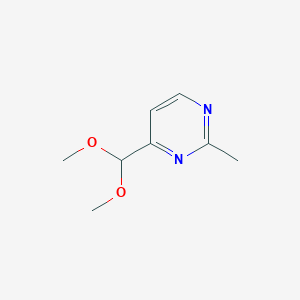

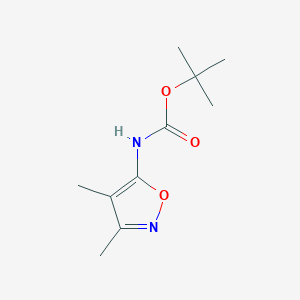

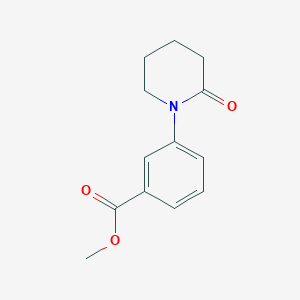

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)

![(R)-(-)-1-[7-(Dimethylaminosulfonyl)benzofurazan-4-yl]pyrrolidin-3-yl isothiocyanate](/img/structure/B61319.png)